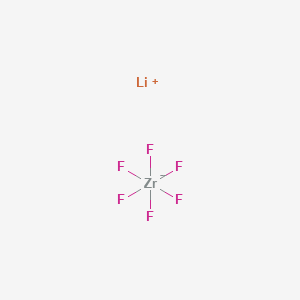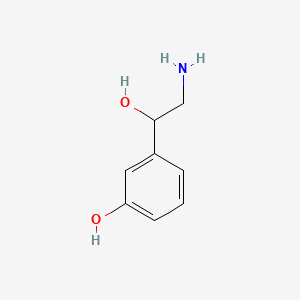
Dilithium hexafluorozirconate(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dilithium hexafluorozirconate(2-) is an inorganic compound with the chemical formula F6Li2Zr. It is composed of lithium, fluorine, and zirconium. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dilithium hexafluorozirconate(2-) typically involves the reaction of lithium fluoride with fluorozirconic acid. The process can be summarized as follows:
Preparation of Fluorozirconic Acid Solution: A transparent fluorozirconic acid solution is prepared.
Preparation of Lithium Fluoride Suspension: Lithium fluoride is prepared into a 20-30% suspension using pure water.
Reaction: The lithium fluoride suspension is added dropwise to the fluorozirconic acid solution, resulting in a white and turbid suspension of lithium hexafluorozirconate.
Concentration and Crystallization: The suspension is stirred and heated to evaporate the water, leading to the concentration of the solution.
Industrial Production Methods
Industrial production of dilithium hexafluorozirconate(2-) follows similar steps but on a larger scale. The process is optimized for high purity and yield, ensuring the compound’s suitability for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Dilithium hexafluorozirconate(2-) undergoes several types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can also undergo reduction reactions, where it is reduced by other reagents.
Substitution: The compound can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with dilithium hexafluorozirconate(2-) include reducing agents like hydrogen and oxidizing agents like oxygen. The reactions typically occur under controlled conditions, such as specific temperatures and pressures, to ensure the desired outcomes .
Major Products Formed
The major products formed from reactions involving dilithium hexafluorozirconate(2-) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce zirconium oxides, while reduction reactions may yield zirconium metal .
Applications De Recherche Scientifique
Dilithium hexafluorozirconate(2-) has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of dilithium hexafluorozirconate(2-) involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to participate in redox reactions and form complexes with other molecules. These interactions can influence various biochemical and physiological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to dilithium hexafluorozirconate(2-) include:
Lithium hexafluorozirconate: A closely related compound with similar chemical properties.
Zirconium hexafluoride: Another zirconium-based compound with distinct properties and applications.
Uniqueness
Dilithium hexafluorozirconate(2-) is unique due to its specific combination of lithium, fluorine, and zirconium, which imparts unique chemical and physical properties. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound for scientific research and industrial use .
Propriétés
Numéro CAS |
17275-59-1 |
|---|---|
Formule moléculaire |
F6Li2Zr |
Poids moléculaire |
219.0964192 |
Synonymes |
dilithium hexafluorozirconate(2-) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












